Cas no 1415960-58-5 (Carbamic acid, N-(4-borono-3-methoxyphenyl)-, C-(1,1-dimethylethyl) ester)

Carbamic acid, N-(4-borono-3-methoxyphenyl)-, C-(1,1-dimethylethyl) ester structure
1415960-58-5 structure
商品名:Carbamic acid, N-(4-borono-3-methoxyphenyl)-, C-(1,1-dimethylethyl) ester
CAS番号:1415960-58-5
MF:C12H18BNO5
メガワット:267.086023807526
CID:6076512
PubChem ID:165984366

Carbamic acid, N-(4-borono-3-methoxyphenyl)-, C-(1,1-dimethylethyl) ester 化学的及び物理的性質

名前と識別子

    • Carbamic acid, N-(4-borono-3-methoxyphenyl)-, C-(1,1-dimethylethyl) ester
    • EN300-6491525
    • (4-{[(tert-butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid
    • 1415960-58-5
    • (4-((tert-Butoxycarbonyl)amino)-2-methoxyphenyl)boronic acid
    • インチ: 1S/C12H18BNO5/c1-12(2,3)19-11(15)14-8-5-6-9(13(16)17)10(7-8)18-4/h5-7,16-17H,1-4H3,(H,14,15)
    • InChIKey: NFVJHXKGYBJNLH-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC1C=CC(B(O)O)=C(C=1)OC)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 267.1278028g/mol
  • どういたいしつりょう: 267.1278028g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 305
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 88Ų

じっけんとくせい

  • 密度みつど: 1.20±0.1 g/cm3(Predicted)
  • 酸性度係数(pKa): 8.67±0.58(Predicted)

Carbamic acid, N-(4-borono-3-methoxyphenyl)-, C-(1,1-dimethylethyl) ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6491525-2.5g
(4-{[(tert-butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid
1415960-58-5 95.0%
2.5g
$2295.0 2025-03-15
Enamine
EN300-6491525-10.0g
(4-{[(tert-butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid
1415960-58-5 95.0%
10.0g
$5037.0 2025-03-15
Enamine
EN300-6491525-0.25g
(4-{[(tert-butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid
1415960-58-5 95.0%
0.25g
$1078.0 2025-03-15
Enamine
EN300-6491525-5.0g
(4-{[(tert-butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid
1415960-58-5 95.0%
5.0g
$3396.0 2025-03-15
Enamine
EN300-6491525-0.05g
(4-{[(tert-butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid
1415960-58-5 95.0%
0.05g
$983.0 2025-03-15
Enamine
EN300-6491525-1.0g
(4-{[(tert-butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid
1415960-58-5 95.0%
1.0g
$1172.0 2025-03-15
Enamine
EN300-6491525-0.5g
(4-{[(tert-butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid
1415960-58-5 95.0%
0.5g
$1124.0 2025-03-15
Enamine
EN300-6491525-0.1g
(4-{[(tert-butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid
1415960-58-5 95.0%
0.1g
$1031.0 2025-03-15

Carbamic acid, N-(4-borono-3-methoxyphenyl)-, C-(1,1-dimethylethyl) ester 関連文献

Carbamic acid, N-(4-borono-3-methoxyphenyl)-, C-(1,1-dimethylethyl) esterに関する追加情報

Carbamic acid, N-(4-borono-3-methoxyphenyl)-, C-(1,1-dimethylethyl) ester (CAS No. 1415960-58-5): A Comprehensive Review of Its Synthesis, Applications, and Recent Research Developments

Carbamic acid, N-(4-borono-3-methoxyphenyl)-, C-(1,1-dimethylethyl) ester, identified by its CAS number 1415960-58-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of boronic acid derivatives, which are widely recognized for their versatile applications in drug design and synthesis. The unique structural features of this molecule, particularly the presence of a borono group and a dimethylethyl ester moiety, contribute to its distinctive chemical properties and reactivity. This article provides an in-depth exploration of the synthesis, applications, and recent research developments related to this compound.

The synthesis of Carbamic acid, N-(4-borono-3-methoxyphenyl)-, C-(1,1-dimethylethyl) ester involves a series of well-defined chemical transformations that highlight the importance of boronic acid derivatives in modern synthetic chemistry. The process typically begins with the preparation of 4-borono-3-methoxybenzoyl chloride, which serves as the key intermediate. This intermediate is then reacted with diisopropylethylamine in the presence of a suitable base to form the desired ester derivative. The reaction conditions are carefully optimized to ensure high yield and purity, often involving anhydrous conditions and inert atmospheres to prevent unwanted side reactions.

The structural integrity and functional groups of Carbamic acid, N-(4-borono-3-methoxyphenyl)-, C-(1,1-dimethylethyl) ester make it a valuable building block in the synthesis of more complex molecules. The borono group is particularly noteworthy due to its ability to participate in various coupling reactions, such as Suzuki-Miyaura cross-coupling, which is a cornerstone technique in pharmaceutical synthesis. This reactivity allows for the efficient construction of biaryl structures, which are prevalent in many bioactive compounds. Additionally, the dimethylethyl ester group provides steric hindrance and electronic modulation, influencing the overall reactivity and selectivity of the molecule.

In recent years, Carbamic acid derivatives have found extensive applications in medicinal chemistry and drug development. The compound's ability to act as a precursor for more complex pharmacophores has made it a subject of intense research interest. One notable application is in the synthesis of kinase inhibitors, where boronic acid derivatives are frequently employed due to their high binding affinity and selectivity. The presence of both the borono and methoxy groups on the aromatic ring enhances interactions with target proteins, making this compound particularly useful in designing potent inhibitors.

The role of Carbamic acid derivatives extends beyond drug development into materials science. For instance, these compounds have been explored as precursors for organic electronic materials due to their ability to form stable polymers and conductive films. The electronic properties of boronic acid derivatives can be fine-tuned by modifying substituents such as the methoxy group on the aromatic ring. This flexibility makes them attractive for applications in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and other advanced electronic devices.

The latest research developments in this field have further highlighted the potential of Carbamic acid derivatives. A recent study demonstrated their utility in designing novel antiviral agents by leveraging their ability to interact with viral proteases. The study showed that modifications to the borono group could enhance binding affinity while maintaining selectivity against host enzymes. This finding underscores the importance of structure-activity relationships (SAR) in optimizing boronic acid derivatives for therapeutic applications.

In another innovative application, researchers have utilized Carbamic acid derivatives as chiral auxiliaries in asymmetric synthesis. The chiral environment provided by the borylated aromatic ring allows for enantioselective transformations that are crucial for producing optically active pharmaceuticals. These advances highlight how modifications to even minor structural features can significantly impact synthetic methodologies and product outcomes.

The future prospects for Carbamic acid derivatives remain promising as researchers continue to explore new synthetic routes and applications. Advances in computational chemistry are expected to play a pivotal role by enabling more accurate predictions of molecular properties and reactivities. This will facilitate faster discovery cycles and help identify novel derivatives with enhanced functionalities.

In conclusion, Carbamic acid, N-(4-borono-3-methoxyphenyl)-, C-(1,1-dimethylethyl) ester (CAS No. 1415960-58-5) is a multifaceted compound with significant potential across various scientific disciplines. Its unique structural features make it an invaluable tool for synthetic chemists working on pharmaceuticals and advanced materials. As research continues to uncover new applications and synthetic strategies for boronic acid derivatives like this one, their importance is only set to grow.

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